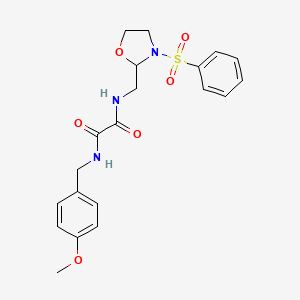

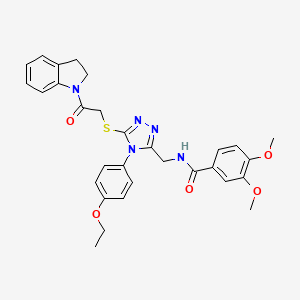

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that include features from oxazolidinones and sulfonamides, which are significant in various chemical and pharmaceutical applications. Oxazolidinones, in particular, are known for their utility in the synthesis of peptides and as antibiotics, while methoxybenzyl components are often involved in protection strategies during chemical synthesis.

Synthesis Analysis

The synthesis of similar oxazolidinone compounds typically involves cyclization reactions starting from aziridines or isocyanates and amino alcohols, among other methods. For example, enantiomerically pure oxazolidinones can be synthesized from aziridine-2-methanols through intramolecular cyclization with phosgene, demonstrating the complexity and versatility of oxazolidinone synthesis (Park et al., 2003).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by a 2-oxazolidinone core, which can be modified at various positions to change the compound's physical and chemical properties. Techniques such as X-ray diffraction and NMR spectroscopy are typically employed to elucidate these structures, providing detailed insights into their three-dimensional conformations and the effects of substituents on their overall shape and reactivity.

Chemical Reactions and Properties

Oxazolidinones and their derivatives participate in various chemical reactions, including transformations with Grignard reagents to produce tertiary carboxylic amides, showcasing their reactivity and functional group compatibility (Bensa et al., 2008). These reactions are pivotal for further modifications and applications in synthesis.

Applications De Recherche Scientifique

1. Novel Synthetic Methodologies

The compound plays a role in novel synthetic methodologies. For instance, enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones were synthesized using various aziridine-2-methanols by intramolecular cyclization with phosgene. This demonstrates the compound's utility in preparing functionalized oxazolidinones, which are crucial in synthetic organic chemistry (Park et al., 2003).

2. Antimicrobial Applications

The compound has potential applications in the field of antimicrobial drugs. A study synthesized and evaluated a series of derivatives incorporating thiazole ring for their antimicrobial screening against various bacterial and fungal strains. These derivatives show promising therapeutic intervention possibilities for treating microbial diseases, highlighting the compound's significance in antimicrobial research (Desai et al., 2013).

3. Use in Ring-Opening Reactions

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is useful in ring-opening reactions with Grignard reagents. These reactions produce tertiary carboxylic amide products, demonstrating the compound's versatility in organic synthesis and its potential for creating valuable substrates for further chemical transformations (Bensa et al., 2008).

Propriétés

IUPAC Name |

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S/c1-28-16-9-7-15(8-10-16)13-21-19(24)20(25)22-14-18-23(11-12-29-18)30(26,27)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWJGQGGPPLGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)

![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)